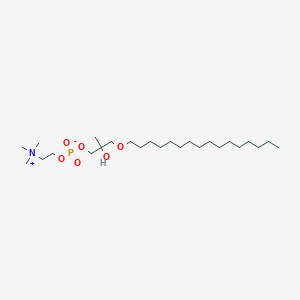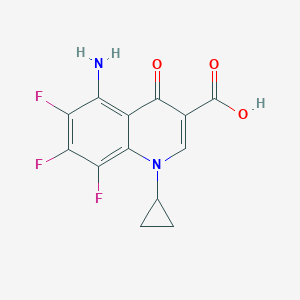
2,4,7,10-Tetraoxadodecane-1,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,10-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that has been widely used in scientific research due to its unique chemical and physical properties. Crown ether has a high affinity for cations, which makes it an excellent candidate for applications in separation, ion transport, and catalysis.
Mécanisme D'action
Crown ether binds to cations through a process called complexation. The cyclic structure of 2,4,7,10-Tetraoxadodecane-1,12-diol ether allows the molecule to encapsulate the cation, forming a stable complex. The stability of the complex depends on the size of the cation and the size of the 2,4,7,10-Tetraoxadodecane-1,12-diol ether ring.
Biochemical and Physiological Effects:
Crown ether has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,4,7,10-Tetraoxadodecane-1,12-diol ether is toxic and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
Crown ether has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for cations, and is relatively inexpensive. However, 2,4,7,10-Tetraoxadodecane-1,12-diol ether has limitations, including its toxicity and the fact that it can only bind to certain cations.
Orientations Futures
There are several future directions for research on 2,4,7,10-Tetraoxadodecane-1,12-diol ether. One area of interest is the development of new methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether with different ring sizes and functional groups. Another area of interest is the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in drug delivery and medical applications. Finally, there is potential for the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in the development of new materials with unique properties.
Méthodes De Synthèse
The most common method for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether is through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. The reaction produces a cyclic ether with a 2,4,7,10-Tetraoxadodecane-1,12-diol-shaped structure, which is why it is called 2,4,7,10-Tetraoxadodecane-1,12-diol ether.
Applications De Recherche Scientifique
Crown ether has been extensively used in scientific research due to its ability to selectively bind to cations. This property has been exploited in a variety of applications, including separation and purification of metals, ion transport, and catalysis.
Propriétés
Numéro CAS |
100208-38-6 |
|---|---|
Nom du produit |
2,4,7,10-Tetraoxadodecane-1,12-diol |
Formule moléculaire |
C8H18O6 |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2 |
Clé InChI |
ZEAFLXVVHBSTHI-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCOCO)O |
SMILES canonique |
C(COCCOCCOCOCO)O |
Autres numéros CAS |
100208-38-6 |
Synonymes |
2,4,7,10-tetraoxadodecane-1,12-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)




